Diethyl [[(3,4-Dihydroxyphenethyl)amino](4-quinolyl)methyl]phosphonate
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Overview
Description
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, a quinoline moiety, and a dihydroxyphenethylamine segment, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable quinoline derivative and a dihydroxyphenethylamine precursor. The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the formation of the phosphonate ester bond . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the quinoline and dihydroxyphenethylamine precursors, followed by their coupling with diethyl phosphite. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenethylamine segment can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various phosphonate esters and amides.
Scientific Research Applications
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- **Diethyl (4-chlorophenyl)aminomethyl]phosphonate
- **Diethyl (4-methoxyphenyl)aminomethyl]phosphonate
- **Diethyl [(4-chlorophenyl)amino]-3-phenylallyl]phosphonate
Uniqueness
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate stands out due to its unique combination of a quinoline moiety and a dihydroxyphenethylamine segment, which imparts distinct chemical reactivity and biological activity compared to other phosphonates .
Properties
Molecular Formula |
C22H27N2O5P |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[[diethoxyphosphoryl(quinolin-4-yl)methyl]amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H27N2O5P/c1-3-28-30(27,29-4-2)22(18-12-14-23-19-8-6-5-7-17(18)19)24-13-11-16-9-10-20(25)21(26)15-16/h5-10,12,14-15,22,24-26H,3-4,11,13H2,1-2H3 |
InChI Key |
IIKRLNJYDIWNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=NC2=CC=CC=C12)NCCC3=CC(=C(C=C3)O)O)OCC |
Origin of Product |
United States |
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